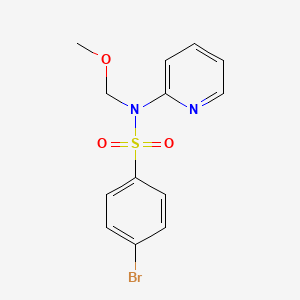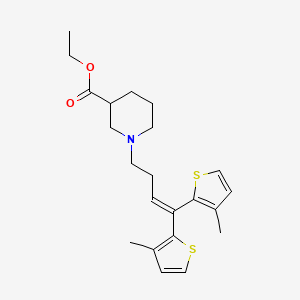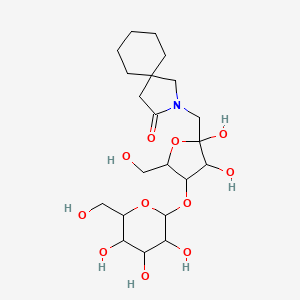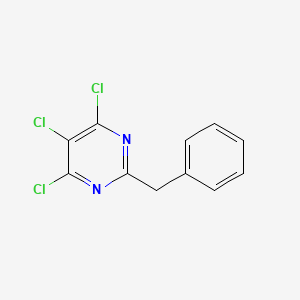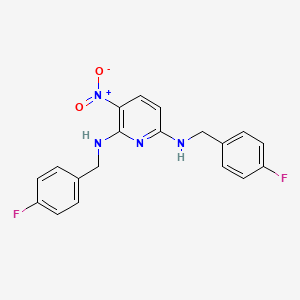![molecular formula C39H51NO5 B13848490 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoic acid moiety, and a decanoyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the benzoic acid moiety: This can be done through esterification or amidation reactions.
Incorporation of the decanoyloxyethoxy group: This step involves esterification reactions using decanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group and the decanoyloxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted derivatives at the tert-butyl and decanoyloxyethoxy groups.
Scientific Research Applications
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a selective retinoic acid receptor agonist, which can be used in the treatment of skin disorders like acne.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, it alters the expression of genes involved in cellular differentiation and inflammation. The molecular targets include RARγ, RARβ, and RARα, with varying affinities.
Comparison with Similar Compounds
Similar Compounds
Trifarotene: Another selective retinoic acid receptor agonist with a similar structure but different substituents.
Adapalene: A retinoid-like compound used in the treatment of acne.
Tazarotene: A receptor-specific retinoid used for psoriasis and acne treatment.
Uniqueness
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target retinoic acid receptors makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C39H51NO5 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C39H51NO5/c1-5-6-7-8-9-10-11-14-37(41)45-26-25-44-36-22-20-31(29-15-17-30(18-16-29)38(42)43)27-33(36)32-19-21-35(40-23-12-13-24-40)34(28-32)39(2,3)4/h15-22,27-28H,5-14,23-26H2,1-4H3,(H,42,43) |
InChI Key |
AAWVDMFFABXACE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
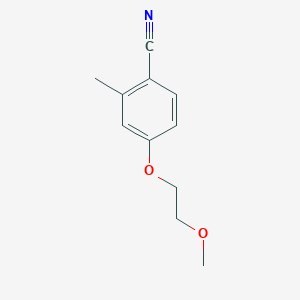
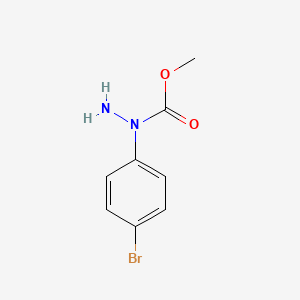
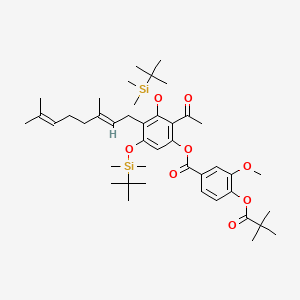
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)


